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Compound of Interest

Compound Name: 4-Ethoxybenzaldehyde

Cat. No.: B043997 Get Quote

Definitive molecular structure determination is a cornerstone of chemical research and drug

development. While various analytical techniques provide valuable structural insights, single-

crystal X-ray crystallography remains the gold standard for providing an unambiguous three-

dimensional atomic arrangement. This guide offers a comparative analysis of X-ray

crystallography alongside other common spectroscopic methods—Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—

for the structural confirmation of a 4-ethoxybenzaldehyde derivative, specifically 3-ethoxy-4-

hydroxybenzaldehyde (ethyl vanillin).

This document is intended for researchers, scientists, and drug development professionals,

providing a clear comparison of the data obtained from each technique and detailed

experimental protocols to support the application of these methods in their own work.

The Decisive Evidence: X-ray Crystallography
X-ray crystallography provides precise information on bond lengths, bond angles, and the

spatial arrangement of atoms within a crystal lattice, offering unequivocal proof of a molecule's

structure and stereochemistry.
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The crystal structure of 3-ethoxy-4-hydroxybenzaldehyde has been determined by single-

crystal X-ray diffraction. The key crystallographic parameters are summarized in the table

below.

Parameter Value

Chemical Formula C₉H₁₀O₃

Formula Weight 166.17

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 13.7352 (6)

b (Å) 14.4140 (6)

c (Å) 8.7890 (4)

β (°) 101.443 (2)

Volume (Å³) 1709.55 (13)

Z 8

Temperature (K) 296

Data sourced from a study by Li et al. (2008).

Complementary Spectroscopic Techniques
While X-ray crystallography provides a static image of the molecule in the solid state,

spectroscopic methods offer valuable information about the molecule's structure and

connectivity, often in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
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Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

9.81 Singlet 1H Aldehyde (-CHO)

7.42 - 7.39 Multiplet 2H Aromatic (H-2, H-6)

7.05 Doublet 1H Aromatic (H-5)

6.29 Singlet 1H Hydroxyl (-OH)

4.21 Quartet 2H Ethoxy (-OCH₂CH₃)

1.48 Triplet 3H Ethoxy (-OCH₂CH₃)

Chemical Shift (δ) ppm Assignment

191.1 Aldehyde (C=O)

151.7 Aromatic (C-4)

147.8 Aromatic (C-3)

129.9 Aromatic (C-1)

124.8 Aromatic (C-6)

114.4 Aromatic (C-5)

109.5 Aromatic (C-2)

64.5 Ethoxy (-OCH₂)

14.7 Ethoxy (-CH₃)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, confirming its elemental composition.
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m/z Relative Intensity (%) Assignment

166 100 [M]⁺ (Molecular Ion)

138 55 [M - C₂H₄]⁺

137 85 [M - C₂H₅]⁺

109 30 [M - C₂H₅O - CO]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

3200-3400 Broad O-H stretch (hydroxyl)

3050-3100 Medium C-H stretch (aromatic)

2980, 2870 Medium C-H stretch (aliphatic)

2820, 2720 Weak C-H stretch (aldehyde)

1685 Strong C=O stretch (aldehyde)

1590, 1510 Strong C=C stretch (aromatic)

1270, 1040 Strong C-O stretch (ether)

Experimental Protocols
Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of 3-ethoxy-4-hydroxybenzaldehyde suitable for X-ray

diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent

system (e.g., ethanol/water).

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a

diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal
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vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the

diffraction pattern is recorded on a detector.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell dimensions and space group. The structure is solved using direct methods and

refined using full-matrix least-squares on F². All non-hydrogen atoms are refined

anisotropically, and hydrogen atoms are typically located in the difference Fourier map and

refined isotropically.

NMR Spectroscopy
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS)

is added as an internal standard (0 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked

and shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to

acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,

and baseline corrected. The chemical shifts are referenced to the TMS signal.

Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For

this type of compound, electron ionization (EI) is a common ionization method. The

instrument is scanned over a relevant mass-to-charge (m/z) range.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions.

Infrared (IR) Spectroscopy
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Sample Preparation: For a solid sample, a small amount is finely ground with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using

an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded

over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is also recorded

and subtracted from the sample spectrum.

Data Analysis: The positions and intensities of the absorption bands are correlated with the

presence of specific functional groups.

Workflow and Logic
The following diagrams illustrate the experimental workflow for structure confirmation and the

logical relationship between the different analytical techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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